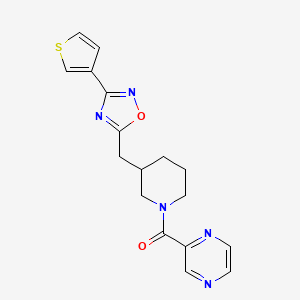
Pyrazin-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazin-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality Pyrazin-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazin-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Studies have demonstrated innovative approaches to synthesizing heterocyclic compounds, which share structural similarities or reactive functionalities with the query molecule. For instance, the synthesis and reactions involving 2-Methyl-4-oxo-4H-1-benzopyrans and their thiophene analogs provide insights into the behavior of active methyl groups toward various reagents, leading to the formation of diverse derivatives, including quinoxalinyl and benzothiazinyl derivatives (S. S. Ibrahim et al., 2002). Such methodologies can be pivotal for the synthesis of complex molecules like the one , highlighting the versatility of heterocyclic chemistries in generating bioactive compounds.
Biological Activities
Compounds structurally related to the query molecule have been explored for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. For example, the synthesis, characterization, and biological screening of pyrazoline derivatives revealed significant antimicrobial and phytotoxic activities, indicating the potential of such compounds in developing new antimicrobial agents (Amara Mumtaz et al., 2015). Similarly, the investigation into thiophene containing 1,3-diarylpyrazole derivatives uncovered notable anticancer activity against various human cancer cell lines, suggesting the therapeutic relevance of these heterocyclic frameworks (Nazan Inceler et al., 2013).
Drug Design and Molecular Interaction
The development and analysis of heterocyclic compounds for drug design purposes often involve detailed molecular interaction studies. For instance, the molecular interaction of specific cannabinoid receptor antagonists provides a framework for understanding how structural modifications can influence biological activity, offering a pathway for designing molecules with targeted properties (J. Shim et al., 2002). This type of research is crucial for the rational design of new drugs, including those based on the pyrazin-2-yl scaffold.
Antimycobacterial and Anticancer Evaluation
Research on the antimycobacterial and anticancer properties of substituted pyridine- and pyrazinecarboxylic acids, and their isosteres, provides evidence of the therapeutic potential of compounds with similar structural features to the query molecule. These studies highlight the importance of heterocyclic compounds in addressing global health challenges, such as tuberculosis and cancer, through the discovery of novel therapeutic agents (M. Gezginci et al., 1998).
properties
IUPAC Name |
pyrazin-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(14-9-18-4-5-19-14)22-6-1-2-12(10-22)8-15-20-16(21-24-15)13-3-7-25-11-13/h3-5,7,9,11-12H,1-2,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNCKONAYPLBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazin-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

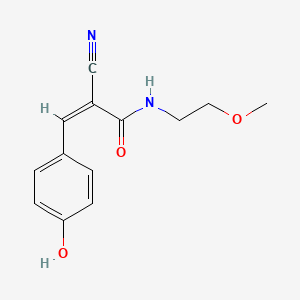
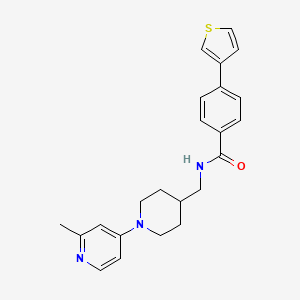
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone)](/img/structure/B2719569.png)
![9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B2719571.png)
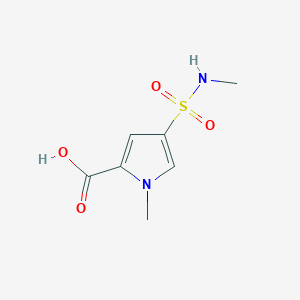

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)
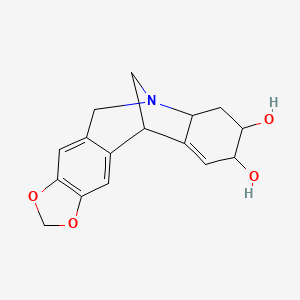
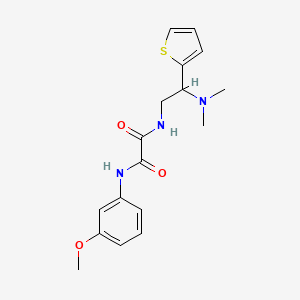
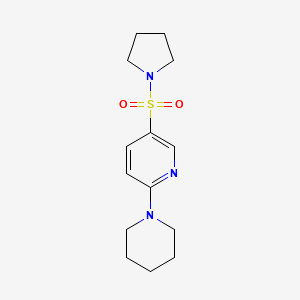
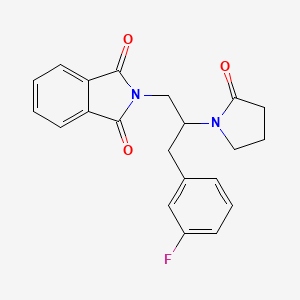
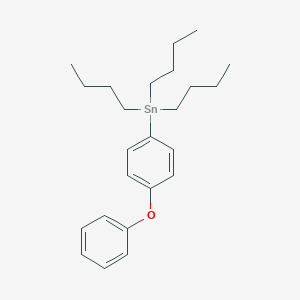
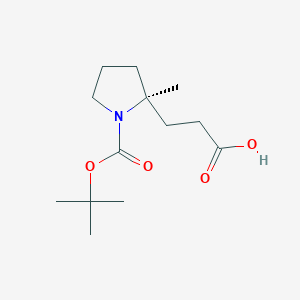
![2,4,7-Trimethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2719589.png)